molecular formula C18H13ClN2O3S B3542060 4-(benzenesulfonyl)-N-(5-chloropyridin-2-yl)benzamide

4-(benzenesulfonyl)-N-(5-chloropyridin-2-yl)benzamide

Cat. No.: B3542060
M. Wt: 372.8 g/mol
InChI Key: PBLNAOHIRLGIAX-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-N-(5-chloropyridin-2-yl)benzamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a benzenesulfonyl group attached to a benzamide moiety, with a 5-chloropyridin-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-(5-chloropyridin-2-yl)benzamide typically involves the following steps:

    Formation of the benzenesulfonyl chloride: This can be achieved by reacting benzene with chlorosulfonic acid.

    Coupling with 5-chloropyridin-2-amine: The benzenesulfonyl chloride is then reacted with 5-chloropyridin-2-amine in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-(5-chloropyridin-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyridinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

4-(benzenesulfonyl)-N-(5-chloropyridin-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-(5-chloropyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(benzenesulfonyl)-N-(4-chloropyridin-2-yl)benzamide
  • 4-(benzenesulfonyl)-N-(3-chloropyridin-2-yl)benzamide
  • 4-(benzenesulfonyl)-N-(2-chloropyridin-2-yl)benzamide

Uniqueness

4-(benzenesulfonyl)-N-(5-chloropyridin-2-yl)benzamide is unique due to the specific positioning of the chloropyridinyl group, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and applications compared to its analogs.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(5-chloropyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O3S/c19-14-8-11-17(20-12-14)21-18(22)13-6-9-16(10-7-13)25(23,24)15-4-2-1-3-5-15/h1-12H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLNAOHIRLGIAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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